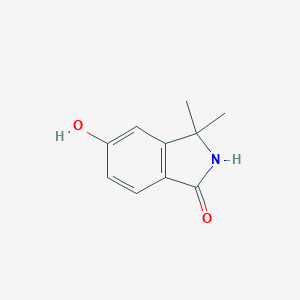

5-Hydroxy-3,3-dimethylisoindolin-1-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

5-Hydroxy-3,3-dimethylisoindolin-1-one is involved in the synthesis of complex molecules with potential therapeutic applications. For instance, it has been used in the design and synthesis of new pyrrole-oxindole progesterone receptor modulators. These modulators are explored for their utility in female healthcare applications, such as contraception and the treatment of fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008). Furthermore, a novel method for the synthesis of dimethylisoindolin-1-ones from 2-halo-N-isopropyl-N-alkylbenzamide substrates involves selective C-C coupling, demonstrating the compound's versatility in organic synthesis (Bhakuni et al., 2014).

Biological Activity and Drug Development

The compound has been used as a core structure for the development of novel indole derivatives with significant anticancer activity. In one study, derivatives of 5-Hydroxy-3,3-dimethylisoindolin-1-one demonstrated potent activity against several cancer cell lines, indicating its potential as a scaffold for anticancer drug development (El-Sharief et al., 2019).

Receptor Interaction Studies

Research on 5-Hydroxy-3,3-dimethylisoindolin-1-one derivatives has also contributed to understanding receptor interactions. For example, studies on the serotonin (5-HT) receptor interactions have revealed that certain derivatives can modulate innate and adaptive inflammatory responses through the sigma-1 receptor of human monocyte-derived dendritic cells, offering insights into their potential immunomodulatory properties (Szabo et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 5-Hydroxy-3,3-dimethylisoindolin-1-one is L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular processes, including muscle contraction.

Mode of Action

5-Hydroxy-3,3-dimethylisoindolin-1-one interacts with its targets by accelerating gut contractility . This is achieved through the activation of L-type calcium channels, which increases the influx of calcium ions into the colonic smooth muscle cells . This influx of calcium ions triggers muscle contraction, thereby accelerating gut motility.

Biochemical Pathways

The biochemical pathways affected by 5-Hydroxy-3,3-dimethylisoindolin-1-one are primarily related to gut motility . The activation of L-type calcium channels and the subsequent increase in calcium ion influx leads to enhanced muscle contraction in the colon. This results in accelerated gut motility, which can have downstream effects on digestion and nutrient absorption.

Pharmacokinetics

It is known that the compound is stable at room temperature

Result of Action

The primary result of the action of 5-Hydroxy-3,3-dimethylisoindolin-1-one is an increase in gut motility . This is due to the compound’s ability to stimulate muscle contraction in the colon through the activation of L-type calcium channels . Additionally, the compound has been shown to stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .

Action Environment

The action of 5-Hydroxy-3,3-dimethylisoindolin-1-one can be influenced by various environmental factors. For instance, the production of 5-Hydroxy-3,3-dimethylisoindolin-1-one is inhibited upon pH reduction in in vitro studies . This suggests that changes in the gut environment, such as alterations in pH, could potentially affect the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

5-hydroxy-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)8-5-6(12)3-4-7(8)9(13)11-10/h3-5,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCRIHYVGXINBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444651 | |

| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-3,3-dimethylisoindolin-1-one | |

CAS RN |

184906-31-8 | |

| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)

![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)

![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)